molecular formula C21H19FN2O2 B2981217 N-(4-ethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899753-90-3

N-(4-ethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2981217
CAS RN: 899753-90-3
M. Wt: 350.393
InChI Key: PHFCLKPFEIEGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. It has a wide range of applications in scientific research, including its use as a pharmacological tool to study the mechanism of action of calcium channels in cells. In

Scientific Research Applications

Drug Discovery and Kinase Inhibition

The study by (Schroeder et al., 2009) discusses substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This class of compounds demonstrated tumor stasis in a human gastric carcinoma model, highlighting the potential of structurally similar compounds in cancer therapy.

Antimicrobial Activity

Jeankumar et al. (2013) focused on thiazole-aminopiperidine hybrid analogs, designed to inhibit Mycobacterium tuberculosis GyrB ATPase, showcasing significant antituberculosis activity. Although not directly related, the synthesis strategy and the biological target provide insight into the potential application of N-(4-ethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in developing antimicrobial agents (Jeankumar et al., 2013).

HIV Integrase Inhibitors

Monteagudo et al. (2007) utilized 19F-NMR spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, showcasing the utility of fluorine-containing compounds in drug discovery for infectious diseases. This approach underscores the potential for fluorine-substituted dihydropyridines in HIV research (Monteagudo et al., 2007).

Acetylcholinesterase Inhibition

The synthesis and evaluation of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides by Ghanei-Nasab et al. (2016) for acetylcholinesterase inhibition point to the relevance of dihydropyridine derivatives in neurodegenerative disease research, particularly for conditions like Alzheimer's disease (Ghanei-Nasab et al., 2016).

Fluorine Chemistry and Sensing Applications

Rhee et al. (1995) explored fluorinated o-aminophenol derivatives for intracellular pH measurement, demonstrating the value of fluorine chemistry in developing sensitive probes for biological research (Rhee et al., 1995).

properties

IUPAC Name

N-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-2-15-8-10-18(11-9-15)23-20(25)19-7-4-12-24(21(19)26)14-16-5-3-6-17(22)13-16/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFCLKPFEIEGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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